molecular formula C14H16FN3O3S2 B6538262 N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1058506-87-8

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No. B6538262
CAS RN: 1058506-87-8
M. Wt: 357.4 g/mol
InChI Key: BRXKGPSEVZVVCA-UHFFFAOYSA-N
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Description

“N-(6-Fluoro-1,3-benzothiazol-2-yl)guanidine” is a compound that has been identified . It’s a derivative of benzothiazole, which is a heterocyclic compound .


Synthesis Analysis

A series of novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides were synthesized by the condensation reaction of (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine with substituted benzoyl chlorides under mild conditions .


Molecular Structure Analysis

The chemical structures of the synthesized compounds were substantiated by IR, 1H, 13C, 19F nuclear magnetic resonance spectra, high resolution mass spectrometry, elemental analysis and also by X-ray diffraction .


Chemical Reactions Analysis

The synthesized compounds were screened for antibacterial and antifungal activity against a variety of bacterial and fungal strains .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “N-[3-(Dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide” has a density of 1.2±0.1 g/cm3, boiling point of 574.7±60.0 °C at 760 mmHg, and a molar refractivity of 130.7±0.3 cm3 .

Scientific Research Applications

Fluorescent Protein Research

While not directly related to the compound, fluorescent proteins (FPs) have revolutionized biological research. FPs, including green fluorescent protein (GFP) and its derivatives, have widespread applications in imaging, tracking, and molecular biology studies .

AIEgens and Fluorescence Materials

Again, not specific to this compound, but AIEgens (aggregation-induced emission) and AIE-based fluorescence materials are promising. Their excellent fluorescence emission performance makes them valuable in various scientific fields .

Mechanism of Action

While the exact mechanism of action for “N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide” is not known, similar compounds have shown antifungal activity and cytotoxicity .

Safety and Hazards

“N-(6-Fluoro-1,3-benzothiazol-2-yl)guanidine” is classified as an irritant .

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O3S2/c1-23(20,21)18-6-4-9(5-7-18)13(19)17-14-16-11-3-2-10(15)8-12(11)22-14/h2-3,8-9H,4-7H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXKGPSEVZVVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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